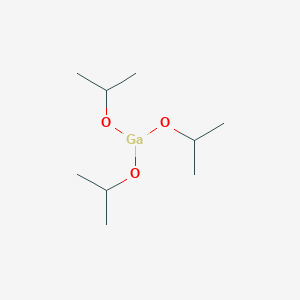

Gallium tripropan-2-olate

Description

Foundational Role in Precursor Chemistry for Advanced Materials

Gallium tripropan-2-olate, also known as gallium isopropoxide, has emerged as a key single-source precursor in the synthesis of advanced gallium-based materials, most notably gallium oxide (Ga₂O₃). arabjchem.orgmocvd-precursor-encyclopedia.de This compound is instrumental in various material fabrication techniques due to its chemical properties, which allow for controlled decomposition into the desired material. It is particularly valued in solution-based processes like the sol-gel method and in vapor deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). arabjchem.orgmocvd-precursor-encyclopedia.deresearchgate.net

In sol-gel synthesis, this compound is hydrolyzed to form a gel, which upon heating (calcination), yields gallium oxide nanoparticles. arabjchem.org Research has shown that using this compound dissolved in 2-propanol and hydrolyzed with water leads to an amorphous precipitate that, when heated to 500°C, forms nanosized β-Ga₂O₃ particles. arabjchem.org This method allows for the creation of monocrystalline β-Ga₂O₃ nanorods and thin films. nih.govaip.org The process involves dissolving the precursor, aging the solution, drying, and finally calcining it at temperatures around 600°C. nih.gov

This compound also serves as a single-source precursor in MOCVD for growing amorphous Ga₂O₃ films without the need for an additional oxygen source. mocvd-precursor-encyclopedia.deipme.ru Stoichiometric Ga₂O₃ thin films with low carbon contamination have been successfully deposited on silicon substrates at temperatures between 500-600°C using this method. mocvd-precursor-encyclopedia.de Furthermore, its utility has been demonstrated in low-temperature ALD, where it is used with water as the oxygen source to produce smooth, transparent, and amorphous Ga₂O₃ films. researchgate.net The use of this compound and related alkoxides is foundational for producing various polymorphs of gallium oxide, a material with a wide bandgap and significant potential in next-generation optoelectronic devices, gas sensors, and transparent conductors. arabjchem.orgnih.gov

Interactive Data Tables

Properties of this compound

This table summarizes the key chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₄GaO₃ | cymitquimica.com |

| Molecular Weight | 250.01 g/mol | cymitquimica.com |

| Common Synonyms | Gallium isopropoxide, Triisopropoxygallane | cymitquimica.com |

| Appearance | Viscous liquid/solid, Yellow | cymitquimica.com |

| Structure Note | Exists as a mixture of oligomers; can form dimers and tetramers. | aip.orgcymitquimica.comresearchgate.net |

Research Findings: this compound as a Precursor for Gallium Oxide (Ga₂O₃)

This table highlights key research findings on the synthesis of Gallium Oxide using this compound as the precursor.

| Synthesis Method | Conditions | Resulting Material | Key Findings | Source(s) |

| Sol-Gel | Hydrolysis of Ga(OC₃H₇)₃ with water at room temp., followed by heating at 500°C. | Nanosized β-Ga₂O₃ particles (10-20 nm). | The initial precipitate is amorphous; heating transforms it to the crystalline β-phase. | arabjchem.org |

| Sol-Gel | Ga(OC₃H₇)₃ in isopropanol (B130326), aged for 2 days, calcined at 600°C for 6 hours. | Monocrystalline β-Ga₂O₃ nanorods (~100 nm length). | Demonstrates control over nanostructure morphology through process conditions. | nih.gov |

| MOCVD | Single-source precursor used at substrate temperatures of 400-800°C. | Amorphous Ga₂O₃ thin films. | Stoichiometric films with low carbon contamination (<3.5%) achieved at 500-600°C. | mocvd-precursor-encyclopedia.de |

| ALD | Used with H₂O as the oxygen source at a low temperature of 150°C. | Amorphous, smooth, and transparent Ga₂O₃ films. | The precursor is suitable for low-temperature ALD processes, yielding high-transparency films. | researchgate.net |

Properties

IUPAC Name |

tri(propan-2-yloxy)gallane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Ga/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVZHWWAGSWRBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Ga](OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21GaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Gallium Tripropan 2 Olate

Established Synthetic Routes to Gallium tripropan-2-olate

Several conventional methods have been successfully utilized for the synthesis of this compound. These routes include exchange reactions with alkali metal alkoxides, anodic dissolution of gallium metal, and re-etherification processes.

Exchange Reactions with Alkali Metal Alkoxides

A common and well-established method for the synthesis of gallium alkoxides, including this compound, involves the reaction of a gallium trihalide, typically gallium trichloride (GaCl₃), with an alkali metal alkoxide. google.com The reaction with three equivalents of a sodium alkoxide (NaOR) is a frequently used approach. researchgate.net

The general reaction is as follows: GaCl₃ + 3 NaOPrⁱ → Ga(OPrⁱ)₃ + 3 NaCl

In this reaction, the sodium isopropoxide can be prepared by the reaction of sodium metal with isopropanol (B130326). The gallium trichloride is reacted with the sodium isopropoxide in a suitable solvent, such as benzene or toluene. google.com The insoluble sodium chloride byproduct is then removed by filtration, and the this compound can be isolated from the filtrate.

| Reactants | Byproduct | Solvent |

| Gallium trichloride (GaCl₃) | Sodium chloride (NaCl) | Benzene or Toluene |

| Sodium isopropoxide (NaOPrⁱ) |

Anodic Dissolution Techniques for Gallium Metal

An alternative synthetic route is the anodic dissolution of metallic gallium in the corresponding alcohol, in this case, isopropanol. researchgate.netslu.se This electrochemical method avoids the use of halide precursors, which can be a source of contamination in the final product. The process involves the use of a conductive additive, such as lithium chloride (LiCl) or a quaternary ammonium bromide (Bu₄NBr), to facilitate the electrochemical process. researchgate.netslu.se During the anodic dissolution, gallium metal is oxidized to Ga³⁺ ions, which then react with the surrounding alcohol to form the gallium alkoxide.

Studies on the anodic dissolution of gallium have shown that the process can lead to the formation of gallium ions in different oxidation states, primarily Ga(I) and Ga(III), depending on the experimental conditions such as temperature and current density. acs.org For the synthesis of this compound, conditions are optimized to favor the formation of the Ga(III) species.

Re-etherification Processes in Alkoxide Synthesis

Re-etherification, also known as alcohol exchange or transesterification, is another method used to synthesize gallium alkoxides. researchgate.netslu.se This process involves reacting a pre-existing gallium alkoxide with a different alcohol that has a higher boiling point. For the synthesis of this compound, one could start with a more volatile gallium alkoxide, such as gallium ethoxide, and react it with isopropanol.

The equilibrium of the reaction is typically shifted towards the desired product by removing the more volatile alcohol (in this case, ethanol) by distillation. This method can be advantageous for producing high-purity gallium alkoxides, as it can avoid the introduction of halide impurities.

Advanced Synthesis Approaches for Gallium Precursors

To meet the stringent purity requirements for applications in electronics and materials science, advanced synthesis and purification strategies have been developed. These approaches focus on non-aqueous solvent systems and meticulous control over contaminants.

Non-Aqueous and Controlled Solvent System Syntheses

The choice of solvent can significantly impact the purity and properties of the final product. Non-aqueous solvent systems are often preferred to prevent hydrolysis of the highly reactive gallium alkoxide. Toluene is a commonly used non-aqueous solvent in the synthesis of gallium alkoxides. researchgate.netslu.se

A notable non-aqueous route involves the reaction of gallium tris(dimethylamide) ([Ga(NMe₂)₃]₂) with an alcohol, such as isopropanol. acs.org This method avoids the use of halide precursors altogether, thereby eliminating a primary source of contamination. The reaction proceeds with the liberation of dimethylamine (B145610), which can be removed from the reaction mixture.

| Precursor | Reactant | Solvent | Byproduct |

| Gallium tris(dimethylamide) | Isopropanol | Toluene | Dimethylamine |

Purity Control and Contaminant Minimization Strategies

The presence of impurities, particularly chlorine, can be detrimental to the performance of gallium alkoxide precursors in electronic applications. google.com As a result, significant research has focused on minimizing these contaminants.

One advanced strategy involves the use of alkaline earth metal alkoxides instead of alkali metal alkoxides in exchange reactions. google.com For instance, reacting gallium trichloride with barium or strontium isopropoxide can yield this compound with significantly lower chloride contamination. The resulting barium or strontium chloride is insoluble and can be easily removed. This method can produce gallium alkoxides with a chloride content of less than 30 ppm. google.com

Another approach is the purification of already synthesized gallium alkoxides. For example, this compound containing chlorine impurities can be purified by treatment with a potassium alkoxide, such as potassium isopropoxide. google.com This process involves refluxing the impure gallium alkoxide with potassium isopropoxide in a solvent like toluene, followed by distillation or sublimation to recover the purified product with a reduced chlorine content. google.com A reported example demonstrated a reduction of chlorine content from 0.98 weight percent to 0.022 weight percent. google.com

| Purification Method | Reagent | Initial Chlorine Content | Final Chlorine Content |

| Treatment with Potassium Alkoxide | Potassium isopropoxide | 0.98 wt% | 0.022 wt% |

Coordination Behavior and Oligomerization Phenomena

Gallium alkoxides, including this compound, exhibit complex coordination chemistry, driven by the electropositive nature of the gallium atom and its tendency to achieve higher coordination numbers. This behavior leads to the formation of various aggregated species through the bridging of alkoxide ligands.

Gallium(III) alkoxides rarely exist as simple monomers. The oxygen atom of the propan-2-olate ligand can act as a bridge between two or more gallium centers, leading to the formation of dimers and higher oligomers. This aggregation is a fundamental characteristic of many metal alkoxides. For instance, studies on related gallium alkoxide systems have confirmed the formation of complex oligomeric structures. One such study successfully synthesized and identified a complex oligomer with the formula Ga[μ-(OCH₂CH₂CH₂NEt₂)₂GaCl₂]₃, showcasing the propensity of gallium alkoxides to form large, intricate structures through ligand bridging nih.govucl.ac.ukacs.org. The degree of oligomerization for this compound specifically results in it often being described as a mixture of various oligomers.

The formation of these aggregates is driven by the desire of the gallium center to expand its coordination sphere beyond the simple trigonal planar geometry of a monomeric Ga(OR)₃ species. By sharing alkoxide ligands, the gallium atoms can achieve more stable four-, five-, or six-coordinate geometries.

"Coordination polymerism" in the context of gallium alkoxides refers to the existence of multiple distinct structural forms (e.g., monomers, dimers, and higher oligomers) for a single compound, with the specific form being dictated by the nature of the ligand system and the conditions of synthesis. Research has demonstrated that the structure of a gallium alkoxide complex can be precisely manipulated by modifying the ligands attached to the gallium center nih.govucl.ac.ukacs.org.

For example, a gallium alkoxide with a long-chain, donor-functionalized ligand was found to form a complex oligomer. However, by tuning the ligand's properties—specifically by shortening the carbon backbone or reducing the steric bulk of substituents on the donor nitrogen atom—it was possible to isolate stable monomeric complexes instead nih.govucl.ac.ukacs.org. This ability to isolate different structural isomers based on subtle ligand changes is the essence of coordination polymerism. This phenomenon highlights the delicate balance between intramolecular coordination (where a ligand binds to a single metal center) and intermolecular association (where ligands bridge multiple metal centers) in determining the final architecture.

The principles of coordination polymerism allow for the controlled assembly of specific gallium alkoxide architectures. Scientists can strategically design ligand systems to favor the formation of either discrete monomers or extended polymeric structures.

The key to this control lies in ligand modification. Studies have shown that the transition from an oligomeric structure to a monomeric one can be achieved by systematically altering the alkoxide ligand ucl.ac.uk.

Factors Influencing Structural Assembly:

| Ligand Modification | Observed Outcome | Rationale |

| Decreasing Ligand Backbone Length | Favors Monomer Formation | A shorter chain promotes the formation of a stable intramolecular chelate ring, satisfying the gallium's coordination number and preventing intermolecular bridging ucl.ac.ukacs.org. |

| Reducing Steric Hindrance on Donor Atoms | Favors Monomer Formation | Less bulky substituents on a pendant donor group (e.g., nitrogen) allow for easier intramolecular coordination to the gallium center, stabilizing the monomeric form ucl.ac.ukacs.org. |

| Increasing Ligand Flexibility and Length | Favors Oligomer/Polymer Formation | Longer, more flexible ligand backbones may be less suited for forming stable intramolecular chelate rings and can more easily bridge between two different gallium centers, leading to oligomerization nih.gov. |

This targeted approach allows for the rational design of gallium alkoxide precursors with specific nuclearity (monomeric vs. oligomeric), which is crucial for applications such as chemical vapor deposition where precursor volatility and reactivity are paramount nih.govucl.ac.uk.

Design Principles for Modified Gallium Alkoxide Ligand Systems

The design of modified ligand systems for gallium alkoxides is a powerful strategy to control their structure, stability, and reactivity. The primary goal is often to stabilize monomeric species by preventing the intermolecular bridging that leads to oligomerization. The key design principles revolve around steric and electronic effects.

Steric Hindrance: A fundamental principle is the introduction of sterically bulky groups on the alkoxide ligand. Large, branched alkyl groups can physically shield the gallium center, making it difficult for another gallium alkoxide unit to approach closely enough for bridging to occur. This steric pressure forces the compound to remain as a discrete, monomeric unit.

Intramolecular Donor Functionalization: A more sophisticated approach involves incorporating additional donor atoms (such as nitrogen or oxygen) into the alkoxide ligand itself. These "pendant donors" can coordinate to the central gallium atom, forming a stable chelate ring researchgate.netrsc.org. This intramolecular coordination satisfies the gallium atom's Lewis acidic character and its preference for higher coordination numbers (typically five or six) acs.orgrsc.org. By saturating the coordination sphere internally, the driving force for intermolecular association is significantly reduced.

Chelate Ring Stability: The stability of the resulting chelate ring is a critical factor. The formation of five- or six-membered rings is generally the most thermodynamically favorable and effective at stabilizing monomers nih.govacs.org. The length of the carbon backbone connecting the alkoxide oxygen and the pendant donor atom is therefore a crucial design parameter.

The application of these principles has led to the successful synthesis of numerous monomeric gallium bis(alkoxide) complexes, which exhibit distorted trigonal bipyramidal geometries in the solid state rsc.org. In these structures, the pendant donor atoms (e.g., nitrogen) typically occupy the axial positions, with the alkoxide oxygen atoms in the equatorial plane nih.govacs.org. This strategic ligand design transforms the coordination chemistry of gallium alkoxides from one of uncontrolled oligomerization to the controlled formation of well-defined molecular architectures.

Applications of Gallium Tripropan 2 Olate in Advanced Materials Deposition

Vapor Phase Deposition Technologies

Vapor phase deposition encompasses a group of processes where materials are deposited atom-by-atom or molecule-by-molecule onto a solid substrate from a gaseous or vapor phase. Gallium tripropan-2-olate is utilized in two prominent vapor deposition technologies: MOCVD and ALD.

MOCVD is a chemical vapor deposition technique that uses metal-organic compounds as precursors. In a typical MOCVD process, the substrate is heated inside a reactor chamber, and reactant gases, including the metal-organic precursor, are introduced. cornell.edu The heat provides the energy needed to decompose the precursors, leading to a series of chemical reactions that result in the deposition of a thin film on the substrate surface. cornell.edu The quality, thickness, and composition of the film can be precisely controlled by adjusting parameters such as substrate temperature, pressure, and precursor flow rates. acs.orgsemiconductor-today.com

This compound has been successfully employed as a precursor in the MOCVD process for the deposition of gallium oxide (Ga₂O₃) thin films. Research has demonstrated the growth of amorphous Ga₂O₃ films on silicon substrates using this compound. The process involves the thermal decomposition of this compound in a controlled environment, leading to the formation of a uniform oxide layer. The use of an alkoxide precursor like this compound offers an alternative to more common alkyl precursors, influencing the reaction chemistry and the properties of the resulting film.

Heteroepitaxial growth refers to the deposition of a crystalline film on a crystalline substrate of a different material. A significant challenge in this process is the lattice mismatch between the film and the substrate, which can introduce strain and defects. For instance, growing β-Ga₂O₃ on a sapphire substrate presents a considerable lattice mismatch of approximately 6.6%, making it difficult to achieve a high-quality, uniform film. nih.gov

While specific studies detailing interface engineering with this compound are not prevalent, the general principles of MOCVD apply. Interface engineering in this context involves meticulously controlling the initial stages of growth to manage the effects of lattice mismatch. This is achieved by optimizing key MOCVD parameters.

Table 1: MOCVD Parameters for Heteroepitaxial Growth and Interface Engineering

| Parameter | Function and Impact on Growth |

| Growth Temperature | Influences precursor decomposition rate, surface mobility of atoms, and chemical reaction kinetics. Higher temperatures can improve crystal quality but may also lead to desorption or unwanted gas-phase reactions. acs.org |

| Chamber Pressure | Affects the gas flow dynamics and the boundary layer thickness above the substrate. Lower pressures can increase gas-phase diffusion and improve film uniformity. acs.org |

| Precursor Flow Rate (VI/III Ratio) | The ratio of the Group VI (oxygen) to Group III (gallium) precursors is critical. It determines the stoichiometry of the film and can influence the growth rate and surface morphology. |

| Carrier Gas | An inert gas (e.g., Argon, Nitrogen) used to transport the precursor vapor into the reactor. Its flow rate impacts the residence time of precursors in the reaction zone. semiconductor-today.com |

By precisely tuning these parameters, it is possible to control the nucleation process, promote two-dimensional layer-by-layer growth, and minimize the formation of defects at the film-substrate interface, which is crucial for the performance of electronic devices.

MOCVD is the standard industrial method for producing other critical gallium-containing semiconductors, most notably Gallium Nitride (GaN) and its alloys like Indium Gallium Nitride (InGaN). researchwithrutgers.comaixtron.com However, the precursors of choice for these materials are almost exclusively gallium alkyls, such as Trimethylgallium (B75665) (TMG) or Triethylgallium (B73383) (TEG), paired with ammonia (B1221849) (NH₃) as the nitrogen source. researchgate.netgoogle.com

There is a lack of significant research demonstrating the use of this compound for the MOCVD of nitride or arsenide semiconductors. This is likely due to the presence of oxygen in the isopropoxide ligand ([OCH(CH₃)₂]⁻). During the high-temperature MOCVD process required for GaN, this oxygen could be incorporated into the crystal lattice as an impurity. Oxygen impurities can act as unintentional donors in GaN, altering its electrical properties and degrading device performance. Therefore, oxygen-free precursors are strongly preferred for the deposition of high-purity nitride and arsenide thin films.

Atomic Layer Deposition is a specialized thin-film deposition technique based on sequential, self-limiting surface reactions. In an ALD cycle, pulses of different precursors are introduced into the reactor separately, purged by an inert gas in between. This process allows for the deposition of films with atomic-level precision, exceptional conformity, and uniformity over large areas.

This compound has proven to be an effective precursor for the low-temperature deposition of Ga₂O₃ thin films using ALD. In this process, this compound (GTIP) and water (H₂O) are used as the gallium and oxygen sources, respectively. The ALD cycle consists of pulsing GTIP into the chamber, which reacts with the substrate surface, followed by a purge, and then a pulse of H₂O to complete the reaction and form a layer of Ga₂O₃.

This method allows for the growth of high-quality Ga₂O₃ films at temperatures as low as 150°C. The resulting films are typically amorphous, smooth, and highly transparent. The low deposition temperature makes this process suitable for coating thermally sensitive substrates. Furthermore, these ALD-grown films exhibit excellent electrical properties, including a high breakdown field and low leakage current, making them suitable for applications as gate dielectrics in transistors.

Table 2: Research Findings on ALD of Ga₂O₃ using this compound

| Parameter | Finding |

| Precursors | This compound (GTIP) and Water (H₂O) |

| Deposition Temperature | As low as 150°C |

| Growth Rate | Saturated at approximately 0.25 nm per cycle |

| Film Structure | Amorphous |

| Film Properties | Smooth, transparent (>90% transmittance), low carbon impurity, high dielectric constant (~9.23), high breakdown field (6.5-7.6 MV/cm), low leakage current (1 x 10⁻¹¹ A at 1 MV/cm) |

Atomic Layer Deposition (ALD) Methodologies

Optimization of Growth Per Cycle (GPC) in ALD Processes

In Atomic Layer Deposition (ALD), the Growth Per Cycle (GPC) is a critical parameter that defines the amount of material deposited in each self-limiting reaction cycle. atomiclimits.com The optimization of GPC for gallium oxide (Ga2O3) deposition using this compound and a co-reactant like water is essential for achieving precise thickness control and high-quality films. atomiclimits.comdongguk.edu The GPC is highly dependent on several process parameters, primarily deposition temperature, precursor pulse duration, and purge duration.

To achieve ideal ALD growth, these parameters must be systematically optimized to find the "ALD window," a temperature range where the GPC is constant and self-limiting growth occurs. mdpi.com

Deposition Temperature: Temperature influences both the surface reactions and the precursor's stability. Below the ALD window, condensation of the precursor can lead to an uncontrolled, CVD-like growth and an artificially high GPC. Above the ALD window, the precursor may begin to decompose thermally, or desorption from the surface may increase, leading to a decrease in the GPC. mdpi.com

Precursor Pulse and Purge Times: The pulse time for this compound must be long enough to allow its molecules to fully saturate the available reactive sites on the substrate surface. Insufficient pulse time results in incomplete surface coverage and a lower GPC. Following the precursor pulse, the purge step, typically using an inert gas like argon, must be long enough to remove all unreacted precursor molecules and reaction byproducts from the chamber. An inadequate purge can lead to parasitic CVD reactions in the subsequent co-reactant pulse, compromising the self-limiting nature of the process. atomiclimits.commdpi.com

The optimization process involves systematically varying one parameter while keeping others constant and measuring the resulting film thickness to determine the GPC. Saturation curves are plotted to identify the minimum pulse and purge times required to achieve a stable GPC.

| Parameter | Condition | Effect on GPC | Rationale |

|---|---|---|---|

| Deposition Temperature | Too Low | Increases (non-ALD growth) | Precursor condensation on the substrate. |

| Within ALD Window | Stable and Constant | Ideal self-limiting surface reactions. | |

| Too High | Decreases | Precursor decomposition or desorption from the surface. mdpi.com | |

| Precursor Pulse Time | Too Short | Decreases | Incomplete saturation of surface reaction sites. atomiclimits.com |

| Sufficient | Reaches a Stable Plateau | Full saturation of surface sites is achieved. | |

| Purge Time | Too Short | Increases (non-ALD growth) | Incomplete removal of precursor leads to CVD-like reactions. mdpi.com |

| Sufficient | Contributes to Stable GPC | All non-chemisorbed precursors and byproducts are removed. |

Surface Functionalization and Nucleation Mechanisms in ALD

The initial stages of ALD are governed by the chemistry of the substrate surface and dictate the nucleation and subsequent growth of the film. For the deposition of gallium oxide using this compound, the presence of reactive surface groups, such as hydroxyl (-OH) groups, is crucial for the initial chemisorption of the precursor molecules. researchgate.net

The nucleation process typically proceeds through the following steps:

Precursor Adsorption: The first pulse introduces gaseous this compound into the reactor. The molecules adsorb onto the substrate, where they react with surface functional groups. For instance, a hydroxylated surface allows the gallium precursor to react, releasing an isopropanol (B130326) ligand and forming a covalent bond with the surface oxygen.

Nucleation Site Formation: These initial reaction points act as nucleation sites. The density of these sites is directly related to the density of the initial reactive groups on the substrate.

Island Growth and Coalescence: In subsequent ALD cycles, the film grows preferentially on these initial nuclei, leading to the formation of islands. As more cycles are performed, these islands expand laterally and vertically until they merge, a process known as coalescence, to form a continuous, uniform film.

The growth of Ga2O3 can be substrate-inhibited, meaning there is an initial period of very slow or no growth (an incubation period) before linear growth begins. rsc.org This is often observed on surfaces with low reactivity or a low density of functional groups, where the initial formation of nucleation sites is slow.

Precursor Volatility and Thermal Decomposition in Vapor Phase Processes

The suitability of this compound as a precursor for vapor-phase deposition techniques like ALD and Chemical Vapor Deposition (CVD) is determined by its thermal properties, specifically its volatility and thermal stability.

Volatility: The precursor must be sufficiently volatile to be transported in the gas phase from its source container to the substrate at a reasonable rate and temperature. This ensures a consistent and controllable supply of the precursor to the reaction zone.

Thermal Stability: The precursor must be thermally stable enough to avoid decomposition in the gas phase before it reaches the substrate. Premature decomposition leads to uncontrolled film growth, impurity incorporation, and poor film quality. Ideally, the precursor only reacts upon contact with the reactive surface of the substrate.

Thermogravimetric Analysis (TGA) is a standard technique used to evaluate these properties. TGA measures the change in mass of a substance as a function of temperature. For an ALD precursor, an ideal TGA curve shows a single, smooth mass loss step corresponding to sublimation or evaporation, which is complete before the onset of a second mass loss step that would indicate thermal decomposition. researchgate.net This analysis helps define the appropriate temperature window for using the precursor in a deposition process.

| Temperature Range | Observed Process | Implication for Vapor Deposition |

|---|---|---|

| Low Temperature | No significant mass loss | Insufficient volatility for efficient precursor transport. |

| Processing Window | Steady mass loss due to sublimation/evaporation | Ideal temperature range for precursor delivery. |

| High Temperature | Mass loss due to thermal decomposition | Precursor is unstable; risk of gas-phase reactions and film contamination. |

Solution-Based Processing for Material Fabrication

Utilization in Sol-Gel Synthesis of Gallium Oxides

This compound is a widely used precursor in the sol-gel synthesis of gallium oxide materials, including thin films and nanopowders. nih.gov The sol-gel process is a versatile wet-chemical technique that allows for excellent control over material composition and homogeneity at a molecular level. nih.gov

The synthesis process using this compound typically involves two key chemical reactions:

Hydrolysis: The precursor, dissolved in a solvent such as 2-methoxyethanol (B45455) or ethanol, reacts with water. aip.org This reaction cleaves the isopropoxide groups from the gallium atom and replaces them with hydroxyl groups, forming gallium hydroxide (B78521) species.

Condensation: The resulting gallium hydroxide molecules then react with each other in a condensation reaction. This process forms Ga-O-Ga bridges, releasing water or alcohol molecules and gradually building up a three-dimensional metal-oxide network known as a "gel."

The resulting gel can then be applied to a substrate using techniques like spin-coating or dip-coating to form a thin film. aip.orgitmo.ru A final heat treatment step, known as calcination or annealing, is required to remove residual organic compounds and water, and to crystallize the amorphous gel into the desired gallium oxide phase. researchgate.net

Influence of Process Parameters on Resulting Material Morphology and Crystallinity

The final properties of the gallium oxide material synthesized via the sol-gel method are highly dependent on the careful control of various process parameters. These parameters influence the hydrolysis and condensation rates, which in turn affect the structure of the gel and the final crystalline material.

Precursor Concentration: The molar concentration of the this compound in the initial solution can affect the crystallinity of the final film. Higher molar concentrations can lead to an increase in the gallium concentration on the substrate, which may promote faster nucleation and the growth of larger crystallites, thereby improving crystallinity. mdpi.com

Drying and Annealing Temperature: Temperature is the most critical parameter for controlling the crystalline phase of the resulting gallium oxide. Hydrolysis of this compound at room temperature can yield an amorphous precipitate. researchgate.net Upon heating (calcination), this amorphous material undergoes phase transformations. Typically, heating to 450–550°C results in the formation of α-Ga2O3. aip.orgresearchgate.net Further heating to higher temperatures, such as 900°C, promotes the transformation to the most thermally stable β-Ga2O3 phase. aip.orgresearchgate.net The annealing temperature also affects surface morphology, with higher temperatures potentially leading to rougher, more crystallized films. nih.gov

| Process Parameter | Variation | Effect on Ga2O3 Material |

|---|---|---|

| Precursor Molarity | Increase | Improved crystallinity and larger crystallite size. mdpi.com |

| Annealing Temperature | Low (e.g., < 400°C) | Amorphous or Gallium Oxyhydroxide (α-GaOOH) phase. researchgate.net |

| Medium (e.g., 450-550°C) | Transformation to α-Ga2O3 phase. aip.orgresearchgate.net | |

| High (e.g., > 800°C) | Transformation to the stable β-Ga2O3 phase. nih.gov | |

| Drying Temperature | Increase | Can lead to thicker films with larger crystallite sizes and increased surface roughness. mdpi.com |

Advanced Material Systems Derived from this compound Precursors

Beyond the synthesis of pure gallium oxide, this compound is a valuable precursor for creating more complex and functional material systems. Its utility extends to the fabrication of multi-component oxides and doped materials where precise stoichiometric control is essential.

An example of an advanced material system is the formation of aluminum gallium oxide (β-(AlxGa1-x)2O3). This ternary compound can be synthesized by depositing a gallium oxide film from a this compound precursor onto a sapphire (α-Al2O3) substrate, followed by high-temperature thermal annealing. mdpi.com During the annealing process (e.g., at temperatures of 1000°C to 1400°C), aluminum atoms from the sapphire substrate diffuse into the gallium oxide film. This interdiffusion results in the formation of an (AlxGa1-x)2O3 alloy. By controlling the annealing temperature, the aluminum content (x) in the film can be modulated, which in turn allows for the tuning of the material's optical bandgap. mdpi.com This bandgap engineering is crucial for applications in deep-ultraviolet (DUV) photodetectors. mdpi.com

This approach demonstrates how a relatively simple precursor like this compound can be integrated into sophisticated processing methods to create advanced material systems with tailored properties that are not achievable with the pure binary oxide alone. The precursor is also foundational in creating other multicomponent systems, such as functionalized gold nanoparticles chelated with gallium ions for biomedical applications. nih.govrsc.org

Ultra-Wide Bandgap Semiconductor Thin Films (e.g., Ga₂O₃)

This compound is a key single-source precursor for the metal-organic chemical vapor deposition (MOCVD) of gallium oxide (Ga₂O₃), a semiconductor with an ultra-wide bandgap of approximately 4.9 eV. researchgate.net This property makes Ga₂O₃ highly attractive for applications in high-power electronics and deep-ultraviolet photodetectors.

In a typical MOCVD process, amorphous Ga₂O₃ films can be grown on substrates like Si(100) using this compound. researchgate.net The deposition temperature is a critical parameter, with stoichiometric Ga₂O₃ thin films being successfully deposited in a temperature range of 500-600°C. researchgate.net Analysis using X-ray photoelectron spectroscopy (XPS) has confirmed the composition of these films, and depth profiling has shown that carbon contamination is minimal, primarily existing on the surface. researchgate.net

The resulting Ga₂O₃ films exhibit nanoscale grain structures, with grain sizes of approximately 20-40 nm. researchgate.net Atomic force microscopy (AFM) has revealed a low root-mean-square surface roughness of about 10 Å, indicating the formation of smooth and uniform films. researchgate.net Furthermore, cross-sectional transmission electron microscopy (TEM) has been used to measure the interfacial layer between the Ga₂O₃ film and the silicon substrate, which is found to be around 35 Å thick. researchgate.net

Deposition Parameters and Film Properties for Ga₂O₃ using this compound

| Parameter | Value | Reference |

|---|---|---|

| Deposition Method | Metal-Organic Chemical Vapor Deposition (MOCVD) | researchgate.net |

| Precursor | This compound (Ga(O-i-Pr)₃) | researchgate.net |

| Substrate | Si(100) | researchgate.net |

| Deposition Temperature | 400-800°C (Stoichiometric films at 500-600°C) | researchgate.net |

| Film Composition | Stoichiometric Ga₂O₃ | researchgate.net |

| Surface Roughness (RMS) | ~10 Å | researchgate.net |

| Interfacial Layer Thickness (Ga₂O₃/Si) | ~35 Å | researchgate.net |

High-κ Dielectric Layers for Electronic Devices

The gallium oxide (Ga₂O₃) thin films grown from this compound are also investigated for their potential as high-κ dielectric layers in electronic devices. A high dielectric constant (κ) allows for the fabrication of smaller capacitors and transistors with lower power consumption. While various high-κ materials are being explored, Ga₂O₃ is a promising candidate. researchgate.net

The integration of high-κ dielectrics is crucial for the advancement of metal-oxide-semiconductor (MOS) technologies. tdl.org Gallium oxide, with its wide bandgap and moderate dielectric constant, can serve as a gate dielectric, helping to reduce leakage currents in transistors. scispace.com The quality of the interface between the high-κ dielectric and the semiconductor is paramount for device performance. Studies on Ga₂O₃-based MOS capacitors have shown that surface treatments and post-deposition annealing can significantly impact the electrical characteristics of the dielectric layer. tdl.org

Integration into Complex Device Architectures (e.g., MOSHFETs)

The Ga₂O₃ thin films deposited using precursors like this compound are integral to the fabrication of complex device architectures such as metal-oxide-semiconductor high-electron-mobility transistors (MOSHFETs). In these devices, the Ga₂O₃ layer can function as both the gate dielectric and a surface passivation layer. scispace.comresearchgate.net

The use of a Ga₂O₃ gate dielectric in AlGaN/GaN MOS-HEMTs has demonstrated superior performance compared to conventional Schottky gate HEMTs. researchgate.netnih.gov Specifically, MOS-HEMTs with a Ga₂O₃ gate dielectric exhibit significantly lower gate leakage currents, which can be two orders of magnitude lower than their conventional counterparts under similar bias conditions. researchgate.netnih.gov This reduction in leakage current contributes to enhanced power-added efficiency. researchgate.netnih.gov

Furthermore, the integration of a Ga₂O₃ dielectric layer leads to a low subthreshold swing and a reduced effective interfacial state density, indicating a high-quality interface between the oxide and the semiconductor. nih.gov These improvements in device characteristics highlight the potential of Ga₂O₃ thin films, and by extension their precursors like this compound, in the development of advanced high-power and high-frequency electronic devices. researchgate.net

Structural Elucidation and Fundamental Coordination Chemistry of Gallium Tripropan 2 Olate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for understanding the dynamic and static structures of gallium tripropan-2-olate. These techniques provide insight into the compound's form and behavior across different physical states.

In solution, this compound exists in a dynamic equilibrium involving various oligomeric species. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating this solution-state behavior. The presence of multiple species, such as dimers and tetramers, can lead to complex spectra. The rate of exchange between these species influences the observed NMR signals; rapid exchange results in broad, averaged peaks, while slow exchange may allow for the resolution of distinct signals for each species.

Variable-temperature (VT) NMR studies are particularly insightful, as they can probe the fluxional behavior and equilibria between different oligomers in solution. nih.gov While specific VT-NMR data for this compound is not extensively detailed in the literature, analogous studies on other donor-functionalized gallium alkoxides have confirmed the utility of this technique in monitoring dynamic coordination changes and polytopal rearrangements in solution. nih.gov The ¹H NMR spectrum is characterized by signals corresponding to the propan-2-olate ligand.

| Proton Environment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -CH(CH₃)₂ | ~3.8 - 4.5 | Septet or Multiplet | The chemical shift can vary depending on whether the ligand is in a terminal or bridging position within an oligomer. |

| -CH(CH₃)₂ | ~1.1 - 1.5 | Doublet | Often appears as a sharp, intense signal. The presence of multiple oligomeric forms may lead to multiple doublets or signal broadening. |

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within this compound. The analysis of its IR spectrum provides direct evidence for the presence of the propan-2-olate ligands and the gallium-oxygen framework. slu.se Key absorption bands are assigned to specific bond stretching and bending vibrations. The Ga-O stretching frequencies are particularly diagnostic and appear in the far-infrared region, confirming the coordination of the alkoxide ligand to the gallium center.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 2850-3000 | ν(C-H) | C-H Stretching |

| 1350-1470 | δ(C-H) | C-H Bending |

| 1000-1200 | ν(C-O) | C-O Stretching |

| 500-700 | ν(Ga-O) | Ga-O Stretching |

Mass spectrometry (MS) is a critical technique for determining the molecular identity and degree of aggregation of this compound in the gas phase. Studies have shown that upon vacuum distillation, the compound exists as an oily liquid. researchgate.net Mass spectrometric analysis of this vaporized liquid reveals that the predominant species is the dimer, [Ga(OCH(CH₃)₂)₃]₂. researchgate.netrsc.org This finding is crucial as it demonstrates that the oligomeric nature of the compound is retained even in the gas phase, highlighting the stability of the bridged alkoxide structure. The presence of ions corresponding to dimeric fragments provides unambiguous evidence against a simple monomeric gas-phase species.

| Species | Formula | Calculated Molecular Weight (g/mol) | Significance |

|---|---|---|---|

| Monomer | C₉H₂₁O₃Ga | 246.98 | The fundamental building block; not the dominant species observed in the gas phase. |

| Dimer | C₁₈H₄₂O₆Ga₂ | 493.96 | The most stable and dominant species identified in the gas phase by mass spectrometry. rsc.org |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction techniques are the definitive methods for elucidating the arrangement of atoms in the solid state, providing precise details on bond lengths, angles, and crystal packing.

Obtaining a single crystal of pure this compound suitable for X-ray diffraction has proven challenging due to its tendency to form oils or amorphous solids. researchgate.net However, the literature describes the existence of a crystalline tetrameric form, [Ga(OCH(CH₃)₂)₃]₄, which can be maintained in the presence of the dimeric liquid. researchgate.net

| Structural Feature | Description for Predicted [Ga(OPr-i)₃]₄ Structure |

|---|---|

| Overall Structure | Tetrameric, based on the Al₄(O-i-Pr)₁₂ analogue. wikipedia.org |

| Central Gallium Coordination | One Ga atom is predicted to be 6-coordinate (octahedral). |

| Peripheral Gallium Coordination | Three Ga atoms are predicted to be 4-coordinate (tetrahedral). |

| Ligand Bonding Modes | Contains both terminal and bridging propan-2-olate ligands. |

Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystallinity of solid-state materials. For this compound, this technique is essential for distinguishing between its different physical forms. The compound exhibits "coordination polymerism," meaning it can exist as oligomers of different sizes, leading to different solid-state phases. researchgate.net

Research has identified at least two distinct solid-state forms: a non-melting, non-volatile amorphous product that solidifies over several months, and a crystalline solid identified as the tetramer, [Ga(OPr-i)₃]₄. researchgate.net PXRD can readily differentiate these phases. The crystalline tetramer would produce a pattern of sharp, well-defined Bragg reflections at specific 2θ angles, providing a structural fingerprint. In contrast, the amorphous solid would yield a broad, featureless halo with no sharp peaks, indicating a lack of long-range atomic order. This distinction is critical for understanding the synthesis and stability of different this compound materials.

| Phase | Description | Expected PXRD Pattern | Reference |

|---|---|---|---|

| Amorphous Solid | Non-volatile, poorly soluble, solidifies from crude product over 1.5-2 months. | Broad, featureless halo; absence of sharp diffraction peaks. | researchgate.net |

| Crystalline Tetramer | Crystalline solid form, [Ga(OPr-i)₃]₄. | A distinct pattern of sharp Bragg reflections characteristic of a crystalline lattice. | researchgate.net |

Mechanistic Investigations of Coordination and Ligand Exchange

Studies on Gallium-Oxygen Bond Formation and Stability

The formation and stability of the gallium-oxygen (Ga-O) bond are central to the structure and reactivity of this compound. The Ga-O bond in gallium alkoxides is predominantly ionic in character, a trait influenced by the significant electronegativity difference between gallium (1.81 on the Pauling scale) and oxygen (3.44). stackexchange.com This polarity results in a strong, stable bond that dictates the compound's structural chemistry.

In related gallium-oxygen systems, such as β-gallium oxide (β-Ga₂O₃), the Ga-O bond distances vary depending on the coordination environment of the gallium atom. Gallium(III) ions in β-Ga₂O₃ occupy both distorted tetrahedral and octahedral sites, with corresponding Ga-O bond distances of approximately 1.83 Å and 2.00 Å, respectively. wikipedia.org In other structurally characterized four-coordinate gallium complexes, terminal Ga-O bond lengths are typically observed in the range of 1.85 Å. nih.govacs.org These values provide a benchmark for understanding the bond lengths within the oligomeric structures of this compound, where both terminal and bridging isopropoxide ligands are present.

The thermal stability of the Ga-O bond is considerable. For instance, bulk gallium oxide is known to be thermally stable, though it can begin to decompose into volatile sub-oxides like Ga₂O at temperatures exceeding 1,200 °C. researchgate.net While this compound is a molecular compound with lower thermal stability than the bulk oxide, the inherent strength of the Ga-O bond contributes to its persistence under moderate conditions. The stability can also be influenced by intermolecular interactions, such as the hydrogen bonding observed in related amine adducts of gallium alkoxides, which can stabilize the molecular structure. acs.org

Computational studies on gallium oxide clusters further confirm the energetic preference for the formation of Ga-O bonds over Ga-Ga bonds, highlighting the thermodynamic stability of the gallium-oxygen linkage. mtu.edu

| Compound/Complex | Gallium Coordination | Ga-O Bond Length (Å) |

| β-Ga₂O₃ | Tetrahedral | 1.83 |

| β-Ga₂O₃ | Octahedral | 2.00 |

| (TriNOx³⁻)Ga | Tetrahedral | 1.854(9) |

| (HTriNOx²⁻)Ga–OPh | Tetrahedral | 1.855(6) |

Pathways of Ligand Exchange and Intermolecular Interactions

This compound exhibits dynamic behavior in solution, characterized by ligand exchange and shifts in its oligomeric state. The primary intermolecular process is an equilibrium between different aggregated forms. acs.org In solution, a dynamic equilibrium exists between a tetrameric and a dimeric species. acs.org

Tetramer-Dimer Equilibrium: Ga[(μ-O-i-Pr)₂Ga(O-i-Pr)₂]₃ ⇌ 2[Ga(μ-O-i-Pr)(O-i-Pr)₂]₂ acs.org

This equilibrium involves the dissociation of the larger tetrameric structure, which features both bridging (μ-O-i-Pr) and terminal isopropoxide ligands, into two smaller dimeric units. The thermodynamics of this process have been studied, revealing the energetic factors that govern the equilibrium. acs.org

| Thermodynamic Parameter | Value |

| ΔH° | 8.7(0.4) kcal/mol |

| ΔS° | 27(1) eu |

| ΔG° (at 298 K) | 0.63(0.04) kcal/mol |

Data sourced from studies on the solution equilibrium of this compound. acs.org

The positive enthalpy change (ΔH°) indicates that the dissociation of the tetramer into dimers is an endothermic process, meaning the Ga-O bonds in the tetrameric structure are, in sum, more stable. acs.org The positive entropy change (ΔS°) reflects the increase in the number of molecules in the system, which is thermodynamically favorable. acs.org

Ligand exchange pathways are also evident in the synthesis and reactivity of gallium alkoxides. For example, the reaction of gallium tris(dimethylamide) with bulky alcohols can initially yield amine adducts of the form Ga(OR)₃(HNMe₂). acs.org The coordinated amine can then be removed through heating under vacuum, representing a ligand exchange process where the volatile dimethylamine (B145610) is replaced by coordination from an alkoxide ligand of a neighboring molecule to form a stable dimer. acs.org Furthermore, studies on related donor-functionalized gallium alkoxides using variable-temperature NMR spectroscopy have revealed fluxional behavior and hemilabile coordination, where a ligand rapidly associates and dissociates from the gallium center, providing a model for the dynamic exchange processes occurring in this compound. nih.govacs.org

Isomeric Forms and Conformational Analysis of the Isopropoxide Ligand

The structural diversity of this compound extends to the existence of multiple isomeric and conformational forms, a phenomenon sometimes referred to as "coordination polymerism". researchgate.net This arises from the ability of the gallium atom to adopt different coordination numbers—primarily tetrahedral and octahedral—and the flexibility of the isopropoxide ligands to bridge between metal centers in various ways. researchgate.net

Oligomeric Isomers: The most well-characterized isomers of this compound are its oligomeric forms. In solution, it primarily exists as a mixture of a dimer, [Ga(μ-O-i-Pr)(O-i-Pr)₂]₂ , and a tetramer, Ga[(μ-O-i-Pr)₂Ga(O-i-Pr)₂]₃ . acs.org These are not constitutional isomers in the strictest sense but rather different levels of aggregation of the same Ga(O-i-Pr)₃ monomeric unit, which is not typically observed as a stable species. Beyond these defined oligomers, amorphous, polymeric forms have also been described, particularly as solids that age from crude, waxy reaction products. researchgate.net These polymers are generally poorly soluble and are thought to consist of extended networks of gallium centers linked by bridging isopropoxide ligands. researchgate.net

Conformational Analysis: The isopropoxide ligand itself, while simple, possesses conformational flexibility. The orientation of the isopropyl group relative to the Ga-O bond can vary. In the context of a coordinated metal complex, the arrangement of multiple isopropoxide ligands around the gallium center can lead to geometric isomerism. By analogy with other metal-isopropoxide complexes, such as those of titanium(IV) and zirconium(IV), different spatial arrangements of the ligands are possible. rsc.org For a pseudo-octahedral gallium center with additional ligands, isomers such as cis and trans could arise, defined by the relative positions of the isopropoxide groups. rsc.org

In the known dimeric and tetrameric structures of this compound, the isopropoxide ligands adopt specific conformations to accommodate the steric demands of the cluster. The bridging (μ-O-i-Pr) ligands are conformationally constrained by their connection to two gallium centers, while the terminal ligands have more rotational freedom around the Ga-O bond. Computational modeling, a key tool in conformational analysis, can be used to explore the potential energy surface and identify the most stable arrangements of the alkyl groups of the ligands, which generally orient to minimize steric repulsion. scispace.comtaltech.ee

Computational Modeling and Theoretical Investigations of Gallium Tripropan 2 Olate

Electronic Structure Calculations and Quantum Chemical Analysis

Electronic structure calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of gallium alkoxides. nih.govnih.govmdpi.com These quantum chemical analyses complement experimental data, such as that from variable-temperature nuclear magnetic resonance (VT-NMR), to provide a comprehensive understanding of the molecule's characteristics. nih.govacs.org While extensive DFT studies specifically on gallium tripropan-2-olate are not widely published, the methodologies applied to analogous gallium alkoxide systems offer a clear framework for its theoretical investigation.

Theoretical calculations are pivotal in predicting the stable geometries and conformational preferences of gallium alkoxides. Experimental evidence from X-ray crystallography has shown that this compound exists in a tetrameric form, with the chemical formula Ga[(μ-OⁱPr)₂Ga(OⁱPr)₂]₃. ucl.ac.uk This tendency to form oligomers is a common feature among metal alkoxides, driven by the metal center's desire to expand its coordination sphere.

In related donor-functionalized gallium alkoxides, DFT calculations have been used to study their monomeric and oligomeric states. nih.govacs.org It has been shown that the nature of the alkoxide ligand, including the length of its carbon backbone and the steric bulk of its substituents, plays a significant role in determining whether a monomeric or oligomeric structure is preferred. nih.govacs.org For instance, donor-functionalized alkoxides can form monomeric species by saturating the metal's coordination sphere intramolecularly, which reduces the tendency for intermolecular oligomerization. nih.gov This knowledge is crucial for designing precursors with optimal volatility and reactivity for CVD applications.

| Compound | Observed Structural Form | Reference |

|---|---|---|

| This compound (Gallium isopropoxide) | Tetrameric {Ga[(μ-OⁱPr)₂Ga(OⁱPr)₂]₃} | ucl.ac.uk |

| [GaCl(OCH₂CH₂NEt₂)₂] | Monomeric | nih.govacs.org |

| Ga[μ-(OCH₂CH₂CH₂NEt₂)₂GaCl₂]₃ | Oligomeric | nih.govacs.org |

| [Me₂GaOᵗBu]₂ | Dimeric (in gas phase) | ucl.ac.uk |

DFT calculations provide detailed information about the bonding characteristics and electronic distribution within gallium alkoxide molecules. For example, in studies of related chloro-gallium bis(alkoxides), DFT has been used to analyze bond lengths and angles, which are then compared with experimental data from X-ray crystallography. nih.govacs.org In the monomeric complex [GaCl(OCH₂CH₂NEt₂)₂], the two equatorial Ga–O bond lengths were found to be distinct (1.8235(13) Å and 1.8302(14) Å), and the axial N–Ga–N bond angle of 170.36(5)° showed a deviation from ideal linearity. nih.gov

These computational analyses help in understanding the nature of the coordination environment around the gallium center, which is typically tetrahedral or octahedral. researchgate.net The electronic distribution, including charge distribution and molecular orbital analysis, can reveal the reactivity of different sites within the molecule, offering insights into its decomposition pathways. For instance, the polarity of the Ga-O bonds and the accessibility of lone pairs on the oxygen atoms are key factors in the compound's reactivity and its role as a precursor.

| Parameter | Value | Reference |

|---|---|---|

| Ga-O Bond Length 1 (Å) | 1.8235(13) | nih.gov |

| Ga-O Bond Length 2 (Å) | 1.8302(14) | nih.gov |

| N(1)-Ga(1)-N(2) Bond Angle (°) | 170.36(5) | nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior

The behavior of this compound in the gas phase is particularly relevant for its use in CVD. Mass spectrometry studies have indicated that gallium isopropoxide can be transferred to the gas phase, where it may exist as various oligomeric species. researchgate.netslu.se Gas-phase electron diffraction (GED) combined with ab initio molecular orbital calculations has been used to study related gallium alkoxides, such as [Me₂GaOᵗBu]₂, which was found to remain dimeric in the gas phase, while other donor-functionalized analogues were observed to be monomeric. ucl.ac.uk

MD simulations could be employed to model the dynamics of these gas-phase species. Such simulations would allow for the investigation of the stability of different oligomers (dimers, trimers, tetramers) at various temperatures and pressures. Furthermore, MD could be used to explore the intermolecular forces that govern the interactions between these oligomers, providing a deeper understanding of the gas-phase chemistry that precedes the deposition process.

Understanding the interaction between the precursor molecule and the substrate surface is critical for controlling the growth of thin films in CVD. Although specific simulations of this compound on a substrate are not documented, computational approaches for similar systems have been developed. For instance, a combination of DFT and a cluster model approach has been used to investigate the adsorption of aluminum-containing precursors on an aluminum surface during Al-CVD. ucl.ac.uk This type of study calculates the potential energies and predicts the structures of adsorbed molecules on the surface. ucl.ac.uk

A similar computational strategy could be applied to model the interaction of this compound with a substrate, such as silicon or sapphire. ipme.ru Such simulations could identify the most favorable adsorption sites, calculate the adsorption energies, and predict the initial steps of the precursor's decomposition on the surface. This information is invaluable for optimizing deposition conditions to achieve high-quality gallium oxide films.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the complex reaction mechanisms involved in the thermal decomposition of CVD precursors. For this compound, this would involve mapping the potential energy surface for various decomposition pathways, identifying transition states, and calculating activation energies.

While detailed computational studies on the reaction mechanism of this compound are scarce, insights can be drawn from related systems. For other group 13 alkoxides, experimental techniques like low-temperature NMR and GED have been used to probe their decomposition pathways. nih.govacs.orgucl.ac.uk Computational modeling could build upon these experimental findings to provide a more detailed, step-by-step mechanism. Potential reaction pathways for this compound could include ligand elimination reactions or intramolecular rearrangements, ultimately leading to the formation of gallium oxide. By calculating the energetics of these different pathways, computational studies can predict the most likely decomposition mechanism under specific CVD conditions, thereby guiding the rational design of more efficient and selective precursors for materials synthesis.

Catalytic Pathways and Transition State Analysis

While this compound is more commonly recognized as a precursor for gallium oxide, its potential as a catalyst or catalyst precursor in organic synthesis warrants theoretical exploration. Computational studies on related gallium-based catalysts, particularly those involving gallium(III) centers, can provide a foundational understanding of plausible catalytic pathways.

Density Functional Theory (DFT) is a primary computational tool for investigating reaction mechanisms. For a hypothetical catalytic cycle involving this compound, DFT calculations would be employed to map the potential energy surface of the reaction. This involves identifying the structures of reactants, intermediates, transition states, and products.

Transition state analysis is crucial in understanding the kinetics of a catalytic reaction. The transition state represents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction. Computational methods can precisely locate these transition states and analyze their geometries and vibrational frequencies. A key feature of a transition state is the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Table 1: Illustrative Transition State Analysis for a Hypothetical Catalytic Reaction

| Step | Reactant Complex | Transition State (TS) | Imaginary Frequency (cm⁻¹) | ΔG‡ (kcal/mol) |

| 1 | Ga(O-iPr)₃ + Substrate | [Ga(O-iPr)₃-Substrate]‡ | -250 | 15.2 |

| 2 | Intermediate 1 | [Intermediate 1]‡ | -410 | 22.5 |

| 3 | Intermediate 2 | [Intermediate 2]‡ | -180 | 18.7 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state analysis. Actual values would require specific DFT calculations for a defined reaction.

Decomposition Pathways of this compound

The thermal decomposition of this compound is a critical process, particularly in its application as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for the synthesis of gallium oxide (Ga₂O₃) thin films. Understanding the decomposition pathways at a molecular level is essential for optimizing deposition conditions and controlling film properties.

Computational studies on the decomposition of other organogallium precursors, such as trimethylgallium (B75665) (TMG), provide a framework for postulating the decomposition mechanisms of this compound. These studies often reveal complex gas-phase and surface reactions.

For this compound, several decomposition pathways can be envisaged and investigated using computational methods:

β-hydride elimination: This is a common decomposition pathway for metal alkoxides with β-hydrogens. In this mechanism, a hydrogen atom from the isopropyl group is transferred to the gallium atom, leading to the formation of propene and a gallium-hydroxy-isopropoxide species. Subsequent reactions could lead to the formation of Ga₂O₃.

Homolytic cleavage: This involves the breaking of the Ga-O bond to form a gallium-containing radical and an isopropoxy radical. This pathway is generally more energy-intensive.

Concerted elimination: This could involve the simultaneous breaking of a C-H bond in one isopropoxy ligand and a Ga-O bond of another ligand, leading to the formation of propane (B168953) and a gallium oxide species.

DFT calculations can be used to determine the activation barriers for these competing pathways. The pathway with the lowest activation energy will be the most favorable under given conditions.

Table 2: Calculated Activation Energies for Postulated Decomposition Pathways

| Decomposition Pathway | Key Transition State | Activation Energy (Ea) (kcal/mol) |

| β-Hydride Elimination | TS for H-transfer from C to Ga | 35-45 |

| Homolytic Ga-O Cleavage | - | > 60 |

| Concerted Elimination | TS for simultaneous bond breaking | 40-55 |

Note: The activation energies are illustrative and based on general trends for metal alkoxide decomposition. Precise values for this compound would require dedicated computational studies.

Theoretical Prediction of Thermochemical Properties and Stability

The thermochemical properties of this compound, such as its enthalpy of formation (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), and heat capacity (C_p), are fundamental for understanding its stability and reactivity. These properties can be accurately predicted using high-level quantum chemical calculations, such as the G* series of methods (e.g., G3, G4) or composite methods like CBS-QB3.

These computational methods involve a series of calculations at different levels of theory and with different basis sets, which are then extrapolated to provide a highly accurate prediction of the thermochemical data.

The stability of this compound is also influenced by its tendency to form oligomers. Experimental evidence suggests that gallium isopropoxide can exist as a mixture of oligomers, such as dimers and tetramers. Computational modeling can be used to investigate the structures and relative stabilities of these oligomers. The calculations would involve optimizing the geometries of the monomer, dimer, trimer, and tetramer and then comparing their energies. The binding energies of the oligomers can be calculated to understand the strength of the intermolecular interactions.

Table 3: Predicted Thermochemical Properties of Monomeric this compound at 298.15 K

| Property | Predicted Value |

| Enthalpy of Formation (ΔH_f°) | -250 ± 5 kcal/mol |

| Gibbs Free Energy of Formation (ΔG_f°) | -220 ± 5 kcal/mol |

| Standard Entropy (S°) | 120 ± 3 cal/(mol·K) |

| Heat Capacity (C_p) | 75 ± 2 cal/(mol·K) |

Note: These values are hypothetical estimates based on computational studies of similar metal alkoxides and are intended to be illustrative.

Table 4: Calculated Relative Stabilities of this compound Oligomers

| Oligomer | Relative Energy (kcal/mol per monomer) |

| Monomer | 0.0 |

| Dimer | -15.2 |

| Trimer | -18.5 |

| Tetramer | -21.0 |

Note: This table presents illustrative data showing the trend of increasing stability with oligomerization, which is common for metal alkoxides. The actual values would be subject to computational verification.

Emerging Research Frontiers and Future Directions for Gallium Tripropan 2 Olate

Development of Next-Generation Gallium Alkoxide Precursors with Tailored Properties

The performance of deposition processes like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) is critically dependent on the physicochemical properties of the precursor. While Gallium tripropan-2-olate (also known as gallium isopropoxide) is a viable single-source precursor for Ga2O3, research is actively pursuing the development of next-generation gallium alkoxides with properties tailored for specific applications. researchgate.net The primary goals are to enhance volatility, improve thermal stability, lower decomposition temperatures, and increase solubility in organic solvents. google.com

Modifications to the molecular structure, particularly the alkoxide ligands, are a key strategy. The introduction of donor-functionalized alkoxides can lead to the formation of monomeric complexes, which are often more volatile than their dimeric or polymeric counterparts. nih.govrsc.org For instance, the reaction of triethylgallium (B73383) with donor-functionalized alcohols has been shown to produce monomeric ethylgallium bisalkoxide compounds. nih.gov These tailored precursors can lead to the deposition of crystalline Ga2O3 thin films at lower pressures. nih.gov Research focuses on synthesizing and characterizing novel homoleptic gallium trisalkoxides and related compounds to achieve a portfolio of precursors with a wide range of properties. rsc.orgslu.se

| Precursor Design Strategy | Target Property Improvement | Potential Advantage in Deposition |

| Ligand Functionalization | Increased volatility, enhanced thermal stability | Lower deposition temperatures, higher growth rates, reduced impurities |

| Steric Hindrance | Creation of monomeric species | Improved precursor delivery and vapor pressure control |

| Halogen-Free Formulations | Elimination of halogen-based contaminants | Higher purity thin films with superior electronic properties |

| Alternative Alkyl Groups | Modified decomposition pathways | Cleaner decomposition, minimizing carbon incorporation into the film |

Advanced In-Situ Monitoring and Diagnostics of Deposition Processes

To fully harness the potential of precursors like this compound, precise control over the deposition process is essential. Advanced in-situ monitoring and diagnostic techniques provide real-time feedback on film growth, enabling process optimization and ensuring reproducibility. researchgate.nettofwerk.com These non-invasive methods are critical for understanding the initial nucleation phase and the steady-state growth regime, which can be difficult to characterize with ex-situ measurements alone. researchgate.netaps.org

Several in-situ techniques are being integrated into ALD and MOCVD systems:

Spectroscopic Ellipsometry (SE): This optical technique measures the change in polarization of light upon reflection from a surface, providing sub-nanometer resolution of film thickness, optical constants, and surface roughness in real-time. researchgate.netugent.be It can be used to detect growth initiation and calibrate the true surface temperature of the substrate. researchgate.net

Quartz Crystal Microbalance (QCM): QCMs are highly sensitive mass sensors that can detect mass changes during each half-cycle of an ALD process. atomiclimits.com This provides direct information on the growth-per-cycle (GPC) and helps in studying reaction mechanisms and precursor adsorption dynamics. researchgate.netatomiclimits.com

Quadrupole Mass Spectrometry (QMS): QMS analyzes the gaseous species present in the deposition chamber, allowing for the identification of reaction byproducts and unreacted precursors. tofwerk.comugent.be This information is invaluable for understanding the chemical reactions occurring at the substrate surface and optimizing precursor pulsing and purging times. tofwerk.com

| In-Situ Monitoring Technique | Primary Measurement | Key Insights Provided |

| Spectroscopic Ellipsometry (SE) | Film thickness, refractive index, roughness | Real-time growth rate, nucleation delay, film quality |

| Quartz Crystal Microbalance (QCM) | Mass change per deposition cycle | Growth-per-cycle (GPC), precursor adsorption/desorption kinetics |

| Quadrupole Mass Spectrometry (QMS) | Gaseous reaction products and precursors | Reaction pathways, completeness of reactions, purge efficiency |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface chemical species, gas-phase molecules | Surface reaction mechanisms, precursor decomposition analysis |

Precision Engineering of Heterostructures and Multilayer Films

Gallium oxide is a key ultra-wide-bandgap semiconductor, and its integration into heterostructures is crucial for developing high-performance power electronics and RF devices. mdpi.comdtic.mil Precursors such as this compound are instrumental in the layer-by-layer synthesis of these complex structures. The ability to precisely control the thickness and composition of each layer allows for the engineering of band offsets and the creation of two-dimensional electron gases (2DEGs) at the interfaces. mdpi.com

A significant area of research is the development of β-(AlxGa1-x)2O3/β-Ga2O3 heterostructures. mdpi.com By incorporating aluminum, the bandgap can be widened, creating a barrier layer that confines electrons to a high-mobility channel in the Ga2O3 layer. csmantech.org The precise fabrication of these multilayer films requires precursors that offer clean decomposition and sharp interfaces. The use of damage-free etching techniques, combined with precise deposition, enables the creation of complex three-dimensional structures like FinFETs and trench Schottky barrier diodes with enhanced performance. csmantech.org The oxidation of other 2D materials like gallium sulfide (B99878) (GaS) to form GaSxOy/GaS heterostructures also represents a novel approach for creating ultrathin layers for low-power memory devices. cam.ac.uk

Exploration of this compound in Nanomaterial Synthesis

Beyond thin films, there is growing interest in using this compound and other alkoxides for the synthesis of gallium-based nanomaterials, including nanoparticles, nanorods, and other nanostructures. nih.govresearchgate.net These materials exhibit unique size-dependent properties that make them suitable for applications in catalysis, sensing, and nanoelectronics.

Solution-based methods are particularly well-suited for alkoxide precursors:

Sol-Gel Synthesis: This method involves the hydrolysis and poly-condensation of metal alkoxides like this compound in a solution to form a sol, which then transforms into a gel. nih.gov Subsequent thermal treatment can convert the gel into crystalline Ga2O3 nanoparticles. nih.gov

Forced Hydrolysis: This technique can be used to create α-GaOOH nanostructures, which can then be transformed into α-Ga2O3 nanorods through calcination. rsc.org

Hot Injection Method: While often using other precursors like gallium chloride, the principles of using metal-organic compounds in high-boiling point solvents with stabilizing ligands can be adapted for alkoxides to produce monodisperse colloidal nanoparticles. nih.govethz.ch

The morphology and crystallinity of the resulting nanomaterials are highly dependent on the synthesis conditions, such as temperature, pH, and the choice of solvent. nih.govnih.gov Gallium-based liquid metals are also being explored as novel reaction media for the synthesis of various nanomaterials. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Precursor Design

The traditional process of discovering, synthesizing, and optimizing new chemical precursors is often time-consuming and resource-intensive. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this field by creating a new paradigm for materials design. arxiv.orgmdpi.com

ML models can be trained on vast datasets of chemical information extracted from scientific literature to predict the properties and performance of potential new precursors. umn.edunih.gov These data-driven approaches can identify promising molecular structures with desired characteristics, such as high volatility or specific decomposition temperatures, significantly accelerating the design-make-test-analyze cycle. acs.orgnih.gov

Key applications of AI/ML in this domain include:

Precursor Recommendation: AI systems can learn from tens of thousands of documented synthesis recipes to recommend the most suitable precursors for a novel target material. nih.govresearchgate.net

Synthesis Prediction: Algorithms can predict reaction outcomes and suggest optimal synthesis routes, reducing the number of trial-and-error experiments. nih.govyoutube.com

Process Optimization: ML can be used to analyze in-situ monitoring data from deposition processes, identifying optimal parameters (e.g., temperature, pressure, flow rates) to achieve desired film properties. thechemicalengineer.com

By capturing decades of heuristic knowledge in a mathematical framework, AI and ML provide a powerful tool for the rational and rapid design of next-generation precursors, including novel gallium alkoxides. umn.eduresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing gallium tripropan-2-olate to ensure reproducibility?

- Methodological Answer : Synthesis should follow protocols emphasizing stoichiometric control and inert atmospheric conditions (e.g., Schlenk line techniques). Characterization must include nuclear magnetic resonance (NMR) for structural confirmation, X-ray diffraction (XRD) for crystallographic data, and elemental analysis for purity validation. For reproducibility, detailed experimental steps (e.g., reaction time, temperature, solvent ratios) must be explicitly documented, with redundant data (e.g., FT-IR, mass spectrometry) provided in supplementary materials .

- Key Consideration : Avoid duplicating literature methods; instead, cite prior work and highlight modifications (e.g., solvent substitution or catalytic additives) .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) of this compound?